N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-bromo-2-hydroxybenzohydrazide
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Overview
Description
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-BROMO-2-HYDROXYBENZOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of an azomethine group (-N=CH-), and they are known for their ability to form stable complexes with transition metals
Preparation Methods
The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-BROMO-2-HYDROXYBENZOHYDRAZIDE typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 2H-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Chemical Reactions Analysis
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-BROMO-2-HYDROXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiocyanate.
Scientific Research Applications
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-BROMO-2-HYDROXYBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and analgesic agent.
Coordination Chemistry: The compound can form stable complexes with transition metals, making it useful in the study of coordination compounds and their properties.
Materials Science: The compound’s ability to form self-assembled monolayers on surfaces makes it useful in the development of sensors and other materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-BROMO-2-HYDROXYBENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. For example, its anti-inflammatory activity is attributed to its ability to inhibit COX-2 enzyme activity, thereby reducing the production of pro-inflammatory prostaglandins. The compound may also interact with other signaling pathways involved in inflammation and pain .
Comparison with Similar Compounds
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-BROMO-2-HYDROXYBENZOHYDRAZIDE can be compared with other Schiff base hydrazones such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substituents on the phenyl ring.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another Schiff base hydrazone with different substituents, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C15H11BrN2O4 |
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Molecular Weight |
363.16 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-bromo-2-hydroxybenzamide |
InChI |
InChI=1S/C15H11BrN2O4/c16-10-2-3-12(19)11(6-10)15(20)18-17-7-9-1-4-13-14(5-9)22-8-21-13/h1-7,19H,8H2,(H,18,20)/b17-7+ |
InChI Key |
WAKLBJCNKLZDJN-REZTVBANSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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